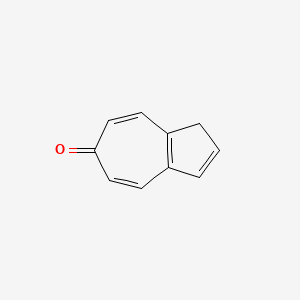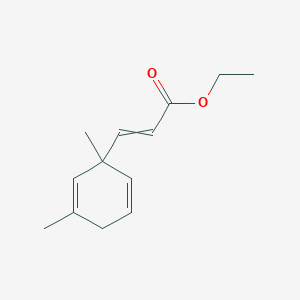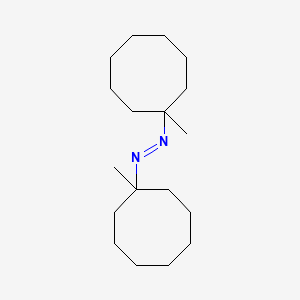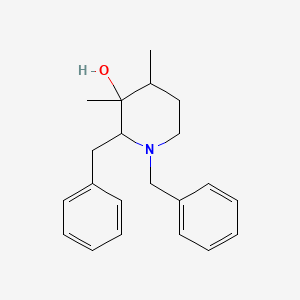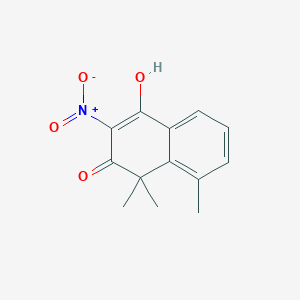
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, dyes, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a naphthalene derivative.
Hydroxylation: Addition of a hydroxyl group.
Methylation: Introduction of methyl groups at specific positions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of organic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions.
Medicine
Pharmaceuticals: Potential precursor for drug development.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one would depend on its specific application. For example:
Biological Systems: Interaction with specific enzymes or receptors.
Chemical Reactions: Participation in electron transfer or radical formation processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-1,1,8-trimethyl-2-naphthol
- 3-Nitro-1,1,8-trimethyl-2-naphthol
- 4-Hydroxy-3-nitronaphthalene
Uniqueness
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
63228-94-4 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2-one |
InChI |
InChI=1S/C13H13NO4/c1-7-5-4-6-8-9(7)13(2,3)12(16)10(11(8)15)14(17)18/h4-6,15H,1-3H3 |
Clave InChI |
JOPCEDMHPWEONI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C(=O)C2(C)C)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



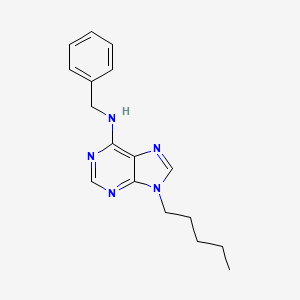
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

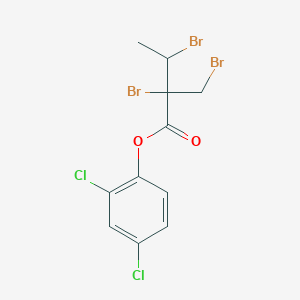
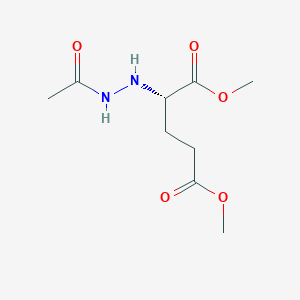

![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
